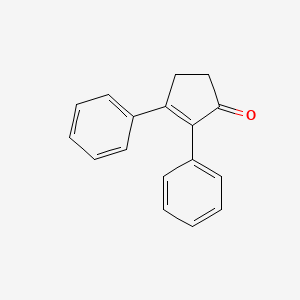

Diphenylcyclopentenon

Description

Significance of Cyclopentenone Ring Systems in Molecular Construction

The cyclopentenone core is a ubiquitous structural motif found in a multitude of biologically active natural products, including prostaglandins, jasmone, and aflatoxins. wikipedia.org This five-membered ring containing an enone functionality is a powerful building block for synthetic chemists. thieme-connect.com Its inherent reactivity allows for a wide array of chemical transformations, making it a valuable intermediate in the total synthesis of complex natural products and pharmaceuticals. wikipedia.orgtandfonline.com The construction of the cyclopentenone ring itself is a key topic in organic synthesis, with several powerful and name-brand reactions developed to facilitate its formation. thieme-connect.com Key methodologies such as the Nazarov cyclization, a 4π-electrocyclic ring closure of divinyl ketones, and the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, are fundamental strategies for creating this ring system. wikipedia.orgwikipedia.orgnih.gov The versatility of the cyclopentenone core makes it a central target in the development of new synthetic methods. rsc.org

Historical Context and Evolution of Synthetic Strategies for Diphenylcyclopentenone

A major leap in cyclopentenone synthesis came with the discovery of the Pauson-Khand reaction in the 1970s. wikipedia.orgnih.gov This reaction provided a convergent and powerful method for constructing the cyclopentenone ring from simpler acyclic precursors. nih.govmdpi.com For diphenylcyclopentenone specifically, this would involve the reaction of diphenylacetylene (B1204595), an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. wikipedia.org

The Nazarov cyclization, discovered by Ivan Nazarov in the 1940s, also represents a cornerstone in cyclopentenone synthesis. wikipedia.orgthermofisher.com This acid-catalyzed electrocyclic reaction of divinyl ketones provided another strategic pathway to the cyclopentenone core and has been adapted for various substituted systems. wikipedia.orgresearchgate.net

Overview of Contemporary Research Trajectories in Diphenylcyclopentenone Chemistry

Modern synthetic chemistry continues to seek more efficient, selective, and sustainable methods for the construction of complex molecules like diphenylcyclopentenone. Contemporary research focuses on the development of catalytic processes that offer high atom economy and stereoselectivity. researchgate.net

A significant area of current research involves transition-metal catalysis. Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for building complex cyclic systems. nih.govchemrxiv.orgrsc.org These methods allow for the direct coupling of arenes with various partners, including cyclopropenones, to construct functionalized cyclopentenones. researchgate.net Other transition metals are also employed in novel cyclization strategies. thieme-connect.com

The Piancatelli reaction, which involves the rearrangement of 2-furylcarbinols into functionalized cyclopentenones, has seen a resurgence and has been expanded to include aza- and carbo-Piancatelli variants, providing access to diverse cyclopentenone structures. thieme-connect.com Furthermore, multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, are being developed to streamline the synthesis of highly substituted cyclopentenones. thieme-connect.comresearchgate.net The development of asymmetric and enantioselective versions of these reactions, often employing chiral catalysts, is a major goal, aiming to produce specific stereoisomers of biologically important molecules. researchgate.netthieme-connect.com

Data Tables

Table 1: Physical and Chemical Properties of 2,3-Diphenyl-2-cyclopenten-1-one

| Property | Value | Source |

|---|---|---|

| CAS Number | 4258-40-6 | chemsrc.comguidechem.com |

| Molecular Formula | C17H14O | chemsrc.comguidechem.com |

| Molecular Weight | 234.29 g/mol | chemsrc.comguidechem.com |

| Boiling Point | 408.5°C at 760 mmHg | |

| LogP | 3.96 | chemsrc.com |

| Topological Polar Surface Area | 17.1 Ų | guidechem.com |

Table 2: Evolution of Synthetic Strategies for Diphenylcyclopentenones and Precursors

| Synthetic Strategy | Description | Key Reactants | Source |

|---|---|---|---|

| Thorpe-Ziegler Cyclization | Intramolecular condensation of a dinitrile to form a β-keto nitrile, which is then hydrolyzed to the corresponding cyclic ketone. A classic method for synthesizing the 2,2-diphenylcyclopentanone precursor. | Diphenylacetonitrile, 4-halobutyronitrile, base (e.g., NaNH2, LDA, K-t-BuO) | orgsyn.orgwikipedia.orgorgsyn.org |

| Friedel-Crafts Acylation | Allylation of diphenylacetic acid followed by a Lewis acid-promoted intramolecular acylation to form a cyclopentenone ring. | Diphenylacetic acid, allylating agent, Lewis acid | orgsyn.org |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and carbon monoxide, mediated by a metal-carbonyl complex, to form a cyclopentenone. | Diphenylacetylene, alkene, carbon monoxide, Co2(CO)8 | wikipedia.orgnih.govmdpi.combeilstein-journals.org |

| Nazarov Cyclization | An acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. | Divinyl ketone, Lewis or Brønsted acid | wikipedia.orgrsc.orgthermofisher.comorganic-chemistry.org |

| Rh(III)-Catalyzed C-H Activation | Modern approach involving the coupling of arenes with partners like cyclopropenones via directed C-H activation to build the cyclopentenone scaffold. | Arene (e.g., benzamide), cyclopropenone, Rh(III) catalyst | nih.govrsc.orgresearchgate.net |

| Piancatelli Reaction | Rearrangement of 2-furylcarbinols in the presence of a nucleophile to form 4-substituted cyclopentenones. | 2-furylcarbinol, nucleophile, acid catalyst | researchgate.netthieme-connect.com |

Structure

3D Structure

Properties

CAS No. |

4258-40-6 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2,3-diphenylcyclopent-2-en-1-one |

InChI |

InChI=1S/C17H14O/c18-16-12-11-15(13-7-3-1-4-8-13)17(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

ATHSFASZCXCQNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Diphenylcyclopentenone and Its Advanced Derivatives

Established Reaction Pathways for Cyclopentenone Core Construction

Traditional methods for building the five-membered cyclopentenone ring have been refined over decades, offering reliable and relatively high-yielding pathways. These reactions form the bedrock of cyclopentenone synthesis.

The Nazarov cyclization is a powerful reaction for synthesizing cyclopentenones from divinyl ketones. wikipedia.org This acid-catalyzed process involves the 4π-conrotatory electrocyclic ring closure of a pentadienyl cation intermediate. researchgate.netthieme-connect.com The reaction was first discovered by Ivan Nazarov in the 1940s and has since become a fundamental tool in organic synthesis. thieme-connect.com For the synthesis of 2,5-diphenylcyclopentenone, the corresponding divinyl ketone precursor, 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzylideneacetone), is treated with a strong protic or Lewis acid. researchgate.net

The mechanism begins with the activation of the ketone by the acid catalyst, which generates the key pentadienyl cation. thieme-connect.com This cation then undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation. thieme-connect.comclockss.org Subsequent elimination of a proton and tautomerization yield the final cyclopentenone product. thieme-connect.com The regioselectivity can be an issue with unsymmetrically substituted divinyl ketones, but for symmetrical substrates like dibenzylideneacetone, a single product is expected. wikipedia.org

Modern variations have aimed to overcome the limitations of the classical reaction, such as the need for stoichiometric, strong acids and harsh conditions. clockss.org Catalytic approaches using various Lewis acids have been developed to improve efficiency and selectivity. wikipedia.org

Table 1: Key Features of the Nazarov Cyclization

| Feature | Description |

|---|---|

| Reaction Type | 4π-Electrocyclization |

| Precursor | Divinyl Ketone (e.g., Dibenzylideneacetone) |

| Key Intermediate | Pentadienyl Cation |

| Catalyst | Protic Acids (e.g., H₂SO₄) or Lewis Acids (e.g., AlCl₃, FeCl₃) |

| Stereochemistry | Conrotatory ring closure |

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org Discovered by Ihsan Ullah Khand and Peter Ludwig Pauson around 1970, this reaction is typically mediated by a metal-carbonyl complex, most commonly dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgrsc.org

The accepted mechanism starts with the formation of a stable hexacarbonyl dicobalt-alkyne complex. wikipedia.org Subsequent coordination of the alkene, followed by migratory insertion of CO and reductive elimination, delivers the cyclopentenone product. wikipedia.org While the original protocols were often intermolecular and required stoichiometric amounts of the cobalt complex, modern applications frequently utilize intramolecular variants, which are highly effective for constructing fused bicyclic systems. wikipedia.orgresearchgate.net To synthesize a diphenylcyclopentenone derivative via the PKR, diphenylacetylene (B1204595) could be reacted with an appropriate alkene and a carbon monoxide source.

Significant advancements have been made to render the reaction catalytic and more versatile, employing other transition metals such as rhodium, palladium, and iridium. researchgate.net The use of additives like N-oxides or Lewis bases can accelerate the reaction, and chiral ligands have been successfully employed to achieve enantioselective transformations. wikipedia.org

Table 2: Characteristics of the Pauson-Khand Reaction

| Feature | Description |

|---|---|

| Reaction Type | [2+2+1] Cycloaddition |

| Components | Alkene, Alkyne, Carbon Monoxide |

| Catalyst/Promoter | Co₂(CO)₈ (stoichiometric or catalytic), Rh, Pd, Ir complexes |

| Key Advantage | High convergence, rapid assembly of complex cyclopentenones |

| Variants | Intermolecular and Intramolecular |

Donor-Acceptor Stenhouse Adducts (DASAs) are a class of photoswitchable molecules that can undergo a 4π-electrocyclization to form a cyclized isomer. nih.gov This transformation provides a pathway to the cyclopentenone core. DASAs are typically synthesized through the reaction of a furan (B31954) derivative (often derived from biomass like furfural) with an activated methylene (B1212753) compound (the acceptor) and a secondary amine (the donor). zenodo.org

The formation of the cyclopentenone occurs via a process closely related to the Piancatelli rearrangement. thieme-connect.com The Piancatelli rearrangement itself involves the acid-catalyzed conversion of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org The reaction proceeds through the formation of an oxonium ion, furan ring opening, and subsequent 4π-electrocyclization of the resulting intermediate to yield the cyclopentenone product. thieme-connect.com This method is highly valuable as it often starts from renewable resources and provides access to highly functionalized cyclopentenones. researchgate.netrsc.org The reaction can be catalyzed by various Brønsted or Lewis acids and has been extended to aza-Piancatelli variants using nitrogen nucleophiles to create aminocyclopentenones. researchgate.netthieme-connect.com

Innovative and Stereoselective Synthetic Protocols

More recent synthetic strategies focus on creating cyclopentenone structures through novel bond formations and rearrangements, often with a high degree of stereocontrol. These methods provide access to complex derivatives that are challenging to synthesize using traditional pathways.

The inherent strain in small rings, such as cyclopropanes and cyclobutanes, can be harnessed as a driving force for constructing larger, more complex molecules. mdpi.com The vinylcyclopropane-cyclopentene rearrangement is a particularly powerful ring expansion strategy for synthesizing five-membered rings. wikipedia.orgresearchgate.net

This reaction converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876), typically under thermal or Lewis acid-catalyzed conditions. wikipedia.orgresearchgate.net The mechanism can proceed through either a diradical intermediate or a concerted pericyclic process, depending on the substrate and conditions. wikipedia.org By incorporating an appropriate substituent pattern, the resulting cyclopentene can be readily converted to a cyclopentenone. For instance, the rearrangement of siloxy- or methoxy-substituted vinylcyclopropanes can lead directly to precursors for cyclopentenones at lower temperatures than the parent hydrocarbon system. wikipedia.org This method offers excellent potential for stereoselective synthesis, as the stereochemistry of the starting vinylcyclopropane (B126155) can be translated to the cyclopentene product. researchgate.net Synergistic catalytic systems, combining transition metals and organocatalysts, have been developed for highly enantioselective ring expansions of vinylcyclopropanes. nih.govresearchgate.net

Table 3: Vinylcyclopropane-Cyclopentene Rearrangement

| Feature | Description |

|---|---|

| Reaction Type | Ring Expansion |

| Precursor | Vinyl-substituted cyclopropane |

| Driving Force | Release of ring strain |

| Conditions | Thermal, Photochemical, or Lewis Acid Catalysis |

| Key Advantage | Access to complex cyclopentenes/cyclopentenones with high stereocontrol |

The oxidative cleavage of cyclic precursors followed by intramolecular cyclization is another elegant strategy for cyclopentenone synthesis. Furan derivatives are particularly useful substrates for this approach. clockss.orgresearchgate.netthieme-connect.com

Utility of Silicon-Tethered Enynes in Cyclopentenone Synthesis

The use of silicon-tethered enynes has emerged as a powerful strategy for the synthesis of highly functionalized cyclopentenones. This approach offers a solution to the challenges of regioselectivity and stereoselectivity often encountered in intermolecular reactions. drexel.edu

A notable application of this methodology is the diastereoselective cobalt-mediated Pauson-Khand reaction (PKR) of siloxy-tethered 1,7-enynes. researchgate.net This reaction leads to the formation of cyclopentaoxasilinones, which can be subsequently oxidized to yield stereoenriched β-alkylated cyclopentenones. researchgate.net This method is particularly valuable as it provides access to cyclopentenone structures that are difficult to obtain through traditional intermolecular PKR. drexel.edu

Research has demonstrated a direct correlation between the steric bulk of the substituents on the silicon atom and the diastereoselectivity and yield of the Pauson-Khand reaction. Increasing the size of the groups on the silicon (e.g., from methyl to phenyl to isopropyl) has been shown to improve both the yield and diastereoselectivity of the resulting cyclopentenone. This "Thorpe-Ingold effect" induced by the bulky silicon groups plays a crucial role in the reactivity and stereochemical outcome of the cyclization.

The versatility of this approach is further highlighted by the ability to perform the reaction on a multigram scale with broad substrate scope and functional group compatibility. researchgate.net The development of a two-chamber system for the catalytic Pauson-Khand Reaction minimizes exposure to carbon monoxide gas, a significant safety and cost consideration. drexel.edu

| Precursor Type | Key Reaction | Intermediate | Final Product | Key Findings |

| Siloxy-tethered 1,7-enynes | Cobalt-mediated Pauson-Khand Reaction | Cyclopentaoxasilinones | Stereoenriched β-alkylated cyclopentenones | Increased steric bulk on silicon improves diastereoselectivity and yield. |

| Silaza-tethered 1,7-enynes | Cobalt-mediated Pauson-Khand Reaction | Cyclopentazasilinones | Stereoenriched β-alkylated cyclopentenones | Provides access to stereoenriched cyclopentenones inaccessible by intermolecular PKR. drexel.edu |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the cyclopentenone core is no exception. Rhodium, copper, and palladium catalysts have proven to be particularly effective in mediating a variety of cyclization and cycloaddition reactions to afford diphenylcyclopentenone and its analogs.

Rhodium catalysts are highly effective in promoting cascade reactions starting from readily available precursors like cyclopropenones. A significant advancement is the Rh(I)-catalyzed [3+2] cycloaddition of cyclopropenones with alkynes, which provides a highly efficient and regiocontrolled route to cyclopentadienones. researchgate.netnih.gov This method is versatile, tolerating a wide range of alkyne and cyclopropenone substrates, and often proceeds with high yields and complete regioselectivity, even with low catalyst loadings. researchgate.netnih.gov The scalability of this reaction to produce gram quantities of the cycloadduct makes it a practical approach for obtaining these valuable building blocks. researchgate.netnih.gov

Furthermore, rhodium catalysis enables redox-neutral cascade reactions. For instance, the reaction of benzamides and cyclopropenones catalyzed by a rhodium complex leads to the rapid assembly of cyclopentene spiroisoindolinones, with water as the sole byproduct. rsc.org This process involves the formation of multiple C-C bonds and a C-N bond in a single operation. rsc.org Rhodium catalysts have also been employed in [3+3] and [3+2] cycloadditions of cyclopropenones with N-nitrosoanilines by simply switching the catalyst, leading to divergent synthesis of quinolone and indole (B1671886) scaffolds, respectively. arabjchem.org

| Catalyst System | Reactants | Product Type | Key Features |

| [RhCl(CO)2]2 | Cyclopropenones and Alkynes | Cyclopentadienones | High efficiency, regiocontrol, and scalability. researchgate.netnih.gov |

| [Rh(OAc)(cod)]2 | Benzamides and Diphenylcyclopropenone | Cyclopentene spiroisoindolinones | Redox-neutral cascade, water as sole byproduct. rsc.orgresearchgate.net |

| [RhCp*(OAc)2]2 / [Rh(COD)Cl]2 | Cyclopropenones and N-nitrosoanilines | Quinolones / Indoles | Regiodivergent synthesis based on catalyst selection. arabjchem.org |

Copper(II) catalysts offer a practical and efficient means for constructing cyclic systems, including those related to cyclopentenones. Copper(II)-mediated reactions can proceed through various mechanisms, including those involving radical intermediates.

A notable example is the copper-mediated direct intramolecular cyclopropanation of distal olefinic acetates to synthesize cyclopropane-fused γ-lactones and lactams. nih.gov This cascade reaction is proposed to occur via a hydrogen atom transfer (HAT) event, inducing a radical cyclization followed by a copper-mediated cyclopropanation sequence. nih.gov This method is characterized by its high atom- and step-economy, excellent diastereoselectivity, and broad functional group tolerance. nih.gov

In other applications, aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates has been developed to form β-ketophosphonates. beilstein-journals.org This protocol is advantageous as it uses inexpensive copper sulfate (B86663) pentahydrate as a catalyst under mild conditions, with atmospheric oxygen as the terminal oxidant. beilstein-journals.org The mechanism is believed to involve the formation of P-centered radicals through the oxidation of the phosphorus precursors by copper(II) species. beilstein-journals.org Copper(II) has also been utilized in mediating the C–H sulphenylation or selenylation of tryptophan, enabling the macrocyclization of peptides. rsc.org

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to the synthesis of cyclopentane (B165970) rings through various cycloaddition strategies. These methods are attractive due to their potential for high atom economy and the ability to construct multiple stereocenters in a single step. nih.gov

A key strategy involves the palladium-catalyzed formal [3+2]-cycloaddition between substituted vinylcyclopropanes and electron-deficient olefins. nih.gov This reaction, which can be rendered asymmetric through the use of chiral ligands, provides access to highly substituted cyclopentane products. nih.gov The mechanism is proposed to proceed through a π-allyl-palladium intermediate. nih.gov

Palladium catalysts are also instrumental in multicomponent reactions. For example, a palladium-catalyzed carbonylative coupling of imines and 2-bromopyridines, followed by a cycloaddition with in situ generated arynes, allows for the modular assembly of polysubstituted pyrido[2,1-α]isoindoles. rsc.org Furthermore, palladium-catalyzed [5+2] cycloaddition of allenes with 2-alkenyltriflylanilides has been reported for the synthesis of 2,3-dihydro-1H-benzo[b]azepines. mdpi.com The choice of ligand can also influence the reaction pathway, as demonstrated by the switch from a [4+1] to a [4+3] cycloaddition of allenes by changing the palladium catalyst's ligand. mdpi.com

Green Chemistry Principles in Diphenylcyclopentenone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. yale.edu The synthesis of diphenylcyclopentenone and its derivatives is an area where these principles can be effectively applied, particularly concerning atom economy and waste minimization.

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in a process into the final product. acs.orgskpharmteco.com This metric provides a measure of the efficiency of a reaction at the molecular level. wordpress.com

In the context of diphenylcyclopentenone synthesis, transition metal-catalyzed cycloaddition reactions are inherently more atom-economical than classical condensation reactions, which often generate stoichiometric byproducts. For instance, the rhodium-catalyzed [3+2] cycloaddition of cyclopropenones and alkynes to form cyclopentadienones is a highly atom-economical process, as all the atoms of the reactants are incorporated into the desired product. researchgate.netnih.gov

Similarly, the Pauson-Khand reaction, a [2+2+1] cycloaddition, is considered an atom-economical method for synthesizing cyclopentenones. drexel.edu Efforts to improve the catalytic efficiency of this reaction, such as the development of recoverable and reusable promoters, further contribute to waste minimization. drexel.edu

The overarching goal is to design synthetic pathways that minimize or eliminate waste rather than treating it after it has been created. acs.org This involves a shift from focusing solely on chemical yield to valuing the minimization of waste. acs.org By selecting reactions with high atom economy, the generation of unwanted byproducts is inherently reduced, leading to more sustainable and environmentally friendly synthetic processes. jocpr.com

Implementation of Sustainable Solvent Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, with a strong emphasis on replacing hazardous and volatile organic solvents (VOCs) with more sustainable alternatives. medkoo.com Traditional syntheses often rely on large volumes of solvents, which contribute significantly to the environmental impact of a chemical process. wikipedia.org Consequently, research has focused on implementing greener solvent systems such as water, supercritical fluids, ionic liquids, and deep eutectic solvents, or developing solvent-free and microwave-assisted conditions. medkoo.comhmdb.caamericanelements.com

While specific research on sustainable solvent systems for the synthesis of Diphenylcyclopentenone is not extensively documented, significant progress has been made in the green synthesis of its well-known analogue, 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one (Tetracyclone). These methodologies provide a strong precedent for developing greener syntheses for Diphenylcyclopentenone. The classical synthesis of Tetracyclone involves a base-catalyzed aldol (B89426) condensation of Benzil and Dibenzyl ketone, often in large quantities of ethanol (B145695). wikipedia.orgwikipedia.org Although ethanol is considered a relatively green solvent, the large volumes required detract from the sustainability of the process. wikipedia.org

Recent advancements have demonstrated more environmentally benign approaches. One such method involves a solid-liquid phase transfer catalysis, which can be performed under microwave activation. wikipedia.org This technique significantly reduces reaction times and the need for bulk organic solvents. Another efficient approach utilizes sodium ethoxide as a catalyst, leading to high yields of tetracyclone derivatives in very short reaction times, which aligns with the green chemistry principle of maximizing efficiency. wikipedia.org The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, and its application in reactions like the aldol condensation offers a promising avenue for the synthesis of cyclopentenone derivatives. wikipedia.org

Interactive Table: Greener Synthetic Approaches for Tetracyclone

| Method | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Homogeneous Catalysis | Potassium Hydroxide | Ethanol | Reflux | 91% (crude), 62% (pure) | wikipedia.org |

| Solid-Liquid Phase Transfer Catalysis | Potassium Hydroxide | None (solid phase) | Microwave (3-5 min) | 82% | wikipedia.org |

Exploration of Biocatalytic Pathways

Biocatalysis, the use of natural or engineered enzymes to catalyze chemical reactions, represents a frontier in sustainable chemical manufacturing. alfa-chemistry.comchemicalbook.com Enzymes offer remarkable selectivity (chemo-, regio-, and enantio-selectivity) under mild, often aqueous, conditions, thereby reducing the environmental footprint associated with traditional chemical methods. thermofisher.com The application of biocatalysis for the synthesis of Diphenylcyclopentenone and its derivatives is an area ripe for exploration.

The core chemical transformation in the synthesis of Diphenylcyclopentenone is an aldol condensation. wikipedia.orgwikipedia.org In nature, this fundamental carbon-carbon bond-forming reaction is catalyzed by a class of enzymes known as aldolases . medkoo.comnih.gov These enzymes operate with high stereoselectivity, offering a potential route to chiral cyclopentenone structures that are valuable as precursors in asymmetric synthesis. nist.gov

A particularly promising candidate for this purpose is 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) . DERA is unique among aldolases as it can utilize two different aldehydes as substrates. europa.euwikipedia.org It catalyzes the stereoselective C-C bond formation between acetaldehyde (B116499) and a variety of other aldehydes. europa.eu Given that the synthesis of Diphenylcyclopentenone involves the condensation of two ketone-containing precursors (Benzil and Dibenzyl ketone), the exploration of engineered aldolases or other carbonyl-transforming enzymes could pave the way for a direct biocatalytic route. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, presents a practical and efficient strategy for such syntheses. pcc.eu

The development of a biocatalytic pathway would not only align with the principles of green chemistry but also open up possibilities for producing novel, advanced derivatives of Diphenylcyclopentenone with high purity and specific stereochemistry.

Interactive Table: Potential Biocatalytic Approaches for Diphenylcyclopentenone Synthesis

| Enzyme Class | Specific Enzyme Example | Catalyzed Reaction | Relevance to Diphenylcyclopentenone Synthesis |

|---|---|---|---|

| Aldolases | 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) | Sequential Aldol Condensation | Potential to catalyze the key C-C bond formation between precursor molecules like Benzil and Dibenzyl ketone. |

Reactivity and Mechanistic Investigations of Diphenylcyclopentenone

Rearrangement Reactions of Diphenylcyclopentenone Scaffolds

The carbocyclic framework of diphenylcyclopentenone and its precursors can undergo several mechanistically distinct rearrangement reactions, leading to structurally diverse products.

Nazarov-like Rearrangement Mechanisms

The Nazarov cyclization is a classic electrocyclic reaction that converts divinyl ketones into cyclopentenones via a pentadienyl cation intermediate. wikipedia.org However, under certain acidic conditions, precursors to diphenylcyclopentenones, such as dibenzylideneacetone, can undergo an unusual Nazarov cyclization. Instead of the expected 3,4-diphenyl-2-cyclopentenone, the reaction can yield the 2,3-diphenyl-2-cyclopentenone isomer. researchgate.net

This transformation is rationalized by a mechanism involving:

Protonation of the carbonyl oxygen to form a pentadienyl cation.

A 4π-conrotatory electrocyclic ring closure to form a cyclopentenyl cation.

Instead of simple deprotonation, the intermediate undergoes a series of shifts, akin to a rearrangement, before elimination. This can be influenced by the stability of the cationic intermediates and the reaction conditions. One proposed pathway involves the addition of a hydroxylic solvent to the cation, followed by tautomerization and subsequent elimination to yield the rearranged product. researchgate.net

This type of rearrangement highlights how the typical Nazarov pathway can be diverted to produce thermodynamically stable, conjugated isomers that might not be accessible through direct cyclization.

Wagner-Meerwein Rearrangement Pathways

The Wagner-Meerwein rearrangement is a class of carbocation-mediated 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocation center. wikipedia.org This pathway is particularly relevant in tandem with the Nazarov cyclization of divinyl ketones. nih.gov When the oxyallyl cation intermediate is formed after the initial 4π electrocyclization, its lifetime can be extended under specific conditions (e.g., using copper(II) complexes with non-coordinating counterions), suppressing simple proton elimination. nih.govnih.gov

This extended lifetime allows for alternative rearrangement pathways to compete. A stereospecific sequence can occur, involving two sequential Current time information in Chatham County, US.researchgate.net-suprafacial Wagner-Meerwein shifts. nih.gov This process can lead to the formation of highly functionalized spirocyclic cyclopentenones. nih.gov The selectivity of which group migrates (hydride, alkenyl, or aryl) depends on the substitution pattern of the substrate and the migratory aptitude of the groups. nih.govnih.gov This cascade allows for the stereospecific creation of adjacent stereocenters, including challenging vicinal quaternary centers. nih.gov

Table 2: Competing Pathways for Oxyallyl Cation Intermediate in Nazarov-type Reactions

| Pathway | Description | Resulting Product | Key Conditions | Ref |

| Standard Nazarov | Elimination of a proton from the oxyallyl cation. | Conjugated Cyclopentenone | Standard protic/Lewis acids | nih.gov |

| Nazarov/Wagner-Meerwein | Ring contraction followed by a Current time information in Chatham County, US.researchgate.net-hydride or aryl shift. | Spirocyclic Cyclopentenone | High catalyst loading, non-coordinating counterion | nih.govnih.gov |

Photochemical Rearrangements (e.g., Type B Enone Rearrangements)

Upon irradiation, certain substituted cyclopentenones can undergo complex photochemical rearrangements. The photolysis of 4,4-diphenylcyclopentenone in a solvent like tert-butyl alcohol provides a clear example of such a transformation. acs.org This reaction proceeds essentially quantitatively to yield tert-butyl 3,4-diphenyl-4-pentenoate. acs.org

The mechanism is not a simple process but involves significant skeletal reorganization. Evidence suggests the reaction proceeds through intermediates including a ketene (B1206846), specifically 3,4-diphenyl-4-pentenoic acid ketene. acs.org This ketene is then trapped by the alcohol solvent to give the final ester product. This type of reaction is related to the broader class of enone rearrangements, where aryl groups migrate. An analogous rearrangement has been observed in the 4,4-diphenylcyclohexenone system, where a phenyl group migrates from C-4 to C-3. irispublishers.com The study of these rearrangements often involves low-temperature experiments to observe potential bicyclic intermediates involved in the transformation. acs.org

Transition Metal-Catalyzed Transformations

Modern synthetic methods allow for the direct functionalization of otherwise inert C-H bonds, providing an efficient route to complex molecules. mt.com Diphenylcyclopentenone has been utilized as a substrate in such transformations.

C-H Activation and Functionalization Processes

Transition metal-catalyzed C-H activation involves the cleavage of a C-H bond and its replacement with a new bond, often C-C or C-heteroatom. researchgate.netsnnu.edu.cn This process typically employs a directing group on the substrate to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. researchgate.net

In the context of diphenylcyclopentenone, rhodium(III) catalysis has been explored. For example, using a nitrone as a directing group, a Rh(III) catalyst can facilitate C-H activation. researchgate.net The general mechanism for such transformations involves the coordination of the directing group to the metal center, followed by the cleavage of a nearby C-H bond to form a metallacyclic intermediate. researchgate.net This intermediate can then react with a coupling partner (like an alkyne or alkene) to form the new bond. rsc.org The development of these reactions provides a powerful strategy for elaborating the diphenylcyclopentenone core, enabling the synthesis of more complex, functionalized molecules from simple starting materials. rsc.org The field continues to evolve, with research into using more sustainable and earth-abundant metal catalysts. arkat-usa.orgnih.gov

Table 3: Overview of C-H Activation Strategies

| Catalyst Type | General Role | Example Coupling Partner | Resulting Functionalization | Ref |

| Rhodium(III) | C-H Activation/Annulation | Alkynes | Fused Polycycles | snnu.edu.cn |

| Palladium(II) | C-H Activation/Arylation | Aryl Halides | Arylation | arkat-usa.org |

| Iridium(III) | C-H Activation/Amidation | Azides | Amidation | arkat-usa.org |

| Cobalt(III) | C-H Activation/Amidation | Amides/Azides | Amidation | arkat-usa.org |

Oxidative Addition and C-C Bond Cleavage Reactions

The carbon-carbon (C-C) bonds within cyclic ketones like diphenylcyclopentenone, particularly those adjacent to the carbonyl group, are susceptible to cleavage through transition-metal-catalyzed oxidative addition reactions. This reactivity provides a powerful method for the formation of new carbon-carbon bonds and the rearrangement of carbon skeletons. mdpi.com Rhodium(I) complexes, in particular, have demonstrated efficacy in mediating the cleavage of C-C bonds in ketones. researchgate.net

The general mechanism for such a transformation involves the oxidative addition of a C-C bond to a low-valent metal center, such as Rh(I), to form a metallacycle intermediate. researchgate.netnumberanalytics.com For a ketone substrate, the rhodium(I) catalyst can insert into the C-C bond adjacent to the carbonyl group, forming a stable five-membered rhodacycle. This process is often facilitated by the use of directing groups, which can enhance the regioselectivity of the C-C bond activation. mdpi.com Following the oxidative addition, subsequent steps such as migratory insertion or reductive elimination can lead to the formation of new products. numberanalytics.com

Two primary mechanistic pathways are considered for oxidative addition: a closed-shell mechanism involving heterolytic bond cleavage and an open-shell pathway with homolytic bond cleavage. ibs.re.kr The closed-shell mechanism leads to the formation of localized charges at the transition state, making the reaction sensitive to the inductive effects of substituents. ibs.re.kr In contrast, the open-shell mechanism proceeds through radical-like intermediates and is less influenced by such electronic effects. ibs.re.kr The choice between these pathways is dictated by the electronic structure of the metal catalyst. ibs.re.kr

The following table summarizes key aspects of rhodium-catalyzed C-C bond cleavage reactions relevant to ketones.

| Reaction Type | Catalyst | Key Intermediate | Mechanistic Features | Ref |

| Decarbonylative Coupling | Rh(I) | Rhodacycle | Oxidative addition of C-C bond to Rh(I) | mdpi.com |

| Direct Arylation | Rh(I)/Rh(III) | Rh(III) metallacycle | Kinetically controlled by bond dissociation energies | csic.esnih.gov |

| C-C Bond Activation | Rh(I) | Rhodium alcoholate | β-carbon elimination | mdpi.com |

Photochemical Reactivity and Excited State Dynamics

The photochemistry of α,β-unsaturated ketones, including diphenylcyclopentenone, is rich and complex, involving multiple electronic excited states and competing relaxation pathways. aip.orgnih.gov Upon absorption of light, the molecule is promoted from the ground state (S₀) to an electronically excited singlet state, typically the bright S₂ (ππ*) state. aip.orgnih.gov

Light-Induced Transformations of Diphenylcyclopentenone

One of the most characteristic photochemical reactions of cyclopentenones is the [2+2] photocycloaddition, which can occur as a photodimerization or as a cross-cycloaddition with other alkenes. researchgate.net This reaction is a powerful tool for the synthesis of cyclobutane (B1203170) rings, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net The photodimerization of cyclopentenone itself has been well-studied and serves as a model for the behavior of substituted derivatives like diphenylcyclopentenone. researchgate.net The reaction typically proceeds through the triplet excited state of the enone, which reacts with a ground-state molecule. numberanalytics.com

The regioselectivity and stereoselectivity of the [2+2] photocycloaddition are key considerations. For enones, the formation of head-to-head and head-to-tail dimers is possible. The distribution of these products can be influenced by factors such as the solvent, the presence of additives, and the substitution pattern on the cyclopentenone ring. researchgate.netresearchgate.net

Control of Photochemical Selectivity and Reactivity

Controlling the outcome of photochemical reactions is a central challenge in organic photochemistry. Several strategies can be employed to influence the selectivity and reactivity of light-induced transformations of diphenylcyclopentenone.

Reaction Conditions and Solvent Effects: The choice of solvent can significantly impact the course of a photochemical reaction. numberanalytics.com For example, in the electrohydrodimerization of cinnamic acid esters, a related α,β-unsaturated system, the stereochemistry of the product is dramatically altered by changing the solvent from dimethylformamide to methanol. researchgate.net This is attributed to hydrogen bonding interactions with the solvent that influence the conformation and reactivity of the radical anion intermediate. researchgate.net

Directing Groups and Regioselective Catalysts: The use of directing groups can steer the reaction towards a specific regioisomer. numberanalytics.com In photochemical reactions, this can be achieved by covalently attaching a group that influences the approach of the reaction partner or by using a catalyst that binds to the substrate in a specific orientation. numberanalytics.com Lewis acids, for instance, can catalyze the photodimerization and cross-cycloaddition of cinnamic esters, enhancing both the efficiency and stereoselectivity of the reaction. researchgate.net

Supramolecular Confinement: Performing photochemical reactions within the confined space of a supramolecular host, such as a cyclodextrin (B1172386) or a self-assembled cage, can exert significant control over the reaction's selectivity. oaepublish.com The host cavity can pre-organize the reactants, favoring the formation of a specific isomer. For example, the photodimerization of 2-anthracenecarboxylate within a γ-cyclodextrin derivative leads to a high selectivity for the syn-head-to-tail dimer, an outcome not observed in bulk solution. oaepublish.com This approach can also be used to achieve enantioselective photochemical reactions by employing a chiral host. oaepublish.com

The following table summarizes strategies for controlling photochemical selectivity.

| Control Strategy | Mechanism of Control | Example Application | Ref |

| Solvent Effects | Altering intermediate stability and conformation through specific interactions (e.g., hydrogen bonding). | Stereochemistry of electrohydrodimerization. | researchgate.net |

| Lewis Acid Catalysis | Enhancing excited-state lifetime and reactivity, and influencing reactant conformation. | Photodimerization of cinnamic esters. | researchgate.net |

| Supramolecular Confinement | Pre-organization of reactants within a host cavity, leading to steric control. | Regio- and stereoselective photodimerization. | oaepublish.com |

| Chiral Photosensitizers | Transfer of chirality from the sensitizer (B1316253) to the product during the photochemical event. | Enantioselective [2+2] photocycloaddition. | oaepublish.com |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. liverpool.ac.uk These short-lived species, which include radical ions, carbanions, and excited states, are often present in very low concentrations, making their observation challenging. ibs.re.krnih.gov

Methodologies for Transient Species Detection

A variety of sophisticated spectroscopic techniques have been developed to study reactive intermediates.

Transient Absorption Spectroscopy: Also known as flash photolysis, this is a pump-probe technique used to measure the absorption spectra and lifetimes of excited states and other transient species. edinst.comedinst.com A short, intense laser pulse (the pump) excites the sample, and a second, weaker pulse (the probe) monitors the changes in absorption as a function of time and wavelength. edinst.comnih.gov This method can provide information on excited singlet and triplet states, as well as radical cations and anions formed through photoinduced electron transfer. edinst.comrsc.org The timescales that can be investigated range from femtoseconds to seconds, depending on the experimental setup. edinst.comnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for the direct detection of species with unpaired electrons, such as radicals. mdpi.com For short-lived radicals, spin trapping is often employed. mdpi.comnih.gov In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be observed by EPR. nih.gov Time-resolved EPR (TREPR) techniques can directly observe transient radical intermediates without the need for trapping, providing insights into their structure and kinetics. chemrxiv.org

The table below outlines common methods for detecting transient species.

| Detection Method | Principle | Information Obtained | Ref |

| Transient Absorption Spectroscopy | Pump-probe measurement of changes in optical absorption following photoexcitation. | Absorption spectra and lifetimes of excited states and other transient species. | edinst.comedinst.comnih.gov |

| EPR Spin Trapping | Chemical trapping of short-lived radicals to form more persistent radical adducts for EPR detection. | Identification of radical intermediates. | mdpi.comnih.gov |

| Time-Resolved EPR (TREPR) | Direct detection of paramagnetic intermediates with high time resolution. | Structure and kinetics of transient radicals. | chemrxiv.org |

Role of Intermediates in Reaction Pathway Elucidation

The identification of intermediates is crucial for piecing together the step-by-step mechanism of a reaction. For example, in the photochemical reactions of diphenylcyclopentenone, the nature of the excited state involved (singlet vs. triplet) and the formation of any subsequent radical ions will dictate the final products.

The excited-state dynamics of 2-cyclopentenone, a close structural analog, have been studied in detail using computational methods. aip.orgnih.gov After initial excitation to the S₂ state, the molecule rapidly relaxes to the S₁ state. aip.orgnih.gov From the S₁ state, there are two competing pathways: internal conversion back to the ground state and intersystem crossing to the triplet manifold (T₁, T₂). aip.orgnih.gov The triplet state is often the key intermediate in the photocycloaddition reactions of enones. numberanalytics.com The lifetime of the triplet state is significantly longer than that of the singlet state, allowing it to undergo bimolecular reactions. libretexts.org The triplet state can decay back to the ground state via phosphorescence or non-radiative decay, or it can be quenched by other molecules. numberanalytics.com Understanding the rates of these competing processes is essential for predicting the quantum yield of a photochemical reaction. core.ac.ukrsc.org

In reactions involving electron transfer, the detection of radical cation or radical anion intermediates provides direct evidence for the proposed mechanism. For instance, in the photosensitized cycloreversion of diphenyloxetanes, the identity of the radical cation intermediate was found to depend on the photosensitizer used, demonstrating that the reaction pathway can be controlled by the choice of sensitizer. nih.gov

Computational and Theoretical Studies on Diphenylcyclopentenone Chemistry

Electronic Structure Characterization

The electronic structure of a molecule dictates its physical and chemical properties. Characterizing the distribution of electrons within diphenylcyclopentenone is the first step in understanding its stability, reactivity, and spectroscopic behavior. Computational methods provide a lens into the arrangement of molecular orbitals, charge distribution, and other key electronic descriptors.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. wikipedia.orgscispace.com Compared to other methods, DFT offers a favorable balance between computational cost and accuracy, making it a workhorse of modern computational chemistry. wikipedia.orgaimspress.com

In the context of diphenylcyclopentenone, DFT calculations can determine its optimized molecular geometry and a host of electronic properties. These investigations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity in chemical reactions. The energy gap between the HOMO and LUMO, for instance, is an indicator of the molecule's kinetic stability and electronic excitation properties. DFT also allows for the calculation of the molecular electrostatic potential (MEP), which reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for understanding intermolecular interactions. rsc.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of Diphenylcyclopentenone (Note: These values are illustrative for a typical calculation using a B3LYP functional and a 6-31G(d) basis set and are not from a specific published study on this exact molecule.)

| Property | Calculated Value | Unit | Significance |

| Ground State Energy | -1072.5 | Hartrees | Total electronic energy at 0 K. |

| HOMO Energy | -6.8 | eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.1 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | eV | Indicator of chemical reactivity and electronic transition energy. |

| Dipole Moment | 3.5 | Debye | Measure of the overall polarity of the molecule. |

Wave Function Theory (WFT) encompasses a hierarchy of ab initio methods that aim to solve the electronic Schrödinger equation by approximating the many-electron wave function. prace-ri.eu Unlike DFT, which relies on the electron density, WFT methods work directly with the wave function itself. cmu.edu These methods range from the foundational Hartree-Fock (HF) approximation, which does not include electron correlation, to more sophisticated and computationally expensive post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). prace-ri.eu

For diphenylcyclopentenone, applying WFT methods can provide benchmark-quality data for its electronic structure and energy. While HF provides a basic description, methods like MP2 and particularly CCSD(T) (often considered the "gold standard" in quantum chemistry) incorporate electron correlation effects, leading to more accurate energy and property predictions. prace-ri.eu However, the high computational cost of these advanced WFT methods often limits their application to smaller systems. A common strategy is to use DFT for geometry optimizations and frequency calculations, followed by a high-level WFT single-point energy calculation to obtain a more accurate energy value. Comparing results from different levels of theory can provide confidence in the computational predictions. prace-ri.eumdpi.com

Table 2: Comparison of Hypothetical Ground State Energies for Diphenylcyclopentenone Calculated by Different Theoretical Methods (Note: These values are for illustrative purposes.)

| Method | Level of Theory | Relative Computational Cost | Key Feature |

| WFT | Hartree-Fock (HF) | Low | Neglects electron correlation. |

| WFT | MP2 | Medium | Includes electron correlation via perturbation theory. |

| WFT | CCSD(T) | Very High | High accuracy, considered a benchmark method. |

| DFT | B3LYP | Medium | Balances accuracy and cost, includes some correlation. |

Mechanistic Elucidation and Pathway Analysis

Beyond static properties, computational chemistry is invaluable for exploring the dynamic processes of chemical reactions. For diphenylcyclopentenone, this involves identifying the transition states that connect reactants to products, mapping the full reaction pathways, and extracting kinetic and thermodynamic data that govern the reaction's outcome.

A chemical reaction can be visualized as a path on a potential energy surface (PES). The transition state (TS) is a critical point along this path, representing the highest energy barrier that must be overcome for the reaction to proceed. numberanalytics.comnumberanalytics.com It is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. github.io Due to their fleeting nature, transition states are extremely difficult to observe experimentally, making computational identification a crucial tool for understanding reaction mechanisms. ims.ac.jp

For a reaction involving diphenylcyclopentenone, such as a cycloaddition or an isomerization, computational methods can locate the precise geometry of the transition state. ims.ac.jp Algorithms like the Nudged Elastic Band (NEB) method or eigenvector-following techniques are used to find these saddle points. numberanalytics.com Once located, a key step is to perform a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. github.io

Table 3: Hypothetical Characterization of a Transition State for a Diels-Alder Reaction of Diphenylcyclopentenone (Note: Illustrative data.)

| Parameter | Value | Unit | Description |

| Energetic Property | |||

| Activation Energy (Ea) | 25.5 | kcal/mol | The energy barrier for the reaction. |

| Vibrational Property | |||

| Imaginary Frequency | -250 | cm⁻¹ | Confirms the structure as a true transition state. The negative sign indicates an imaginary number. |

| Geometric Property | |||

| C-C forming bond 1 | 2.15 | Å | Distance between the two atoms forming the first new bond. |

| C-C forming bond 2 | 2.18 | Å | Distance between the two atoms forming the second new bond. |

Identifying the transition state is part of a broader goal: mapping the entire reaction pathway. This is accomplished by calculating the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting the reactants to the products through the transition state. smu.edu An IRC calculation starts at the transition state geometry and follows the path of steepest descent downhill to the reactant and product minima on the potential energy surface. smu.edu

This process generates a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate. This profile provides a clear visualization of the reaction's progress, showing the relative energies of the reactants, intermediates (if any), transition states, and products. rsc.org For complex, multi-step reactions, computational mapping can uncover hidden intermediates and competing pathways that might not be obvious from experimental results alone. smu.eduarxiv.org

Table 4: Illustrative Reaction Energy Profile for a Hypothetical Reaction of Diphenylcyclopentenone (Note: This table represents points along a reaction coordinate.)

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | Diphenylcyclopentenone + Diene | 0.0 |

| Transition State | [Cycloaddition TS] | +25.5 |

| Products | Diels-Alder Adduct | -15.0 |

The energy profiles generated from reaction pathway mapping are rich with quantitative information about the reaction's feasibility and speed. rsc.org By analyzing the stationary points (reactants, transition states, and products), key kinetic and thermodynamic parameters can be calculated. unp.ac.idsdewes.org

Kinetics is concerned with the rate of the reaction, which is primarily determined by the activation energy (Ea)—the energy difference between the reactants and the transition state. rsc.org A lower activation energy corresponds to a faster reaction rate. Computational studies can compare the activation energies of competing pathways to predict which product will be formed faster (the kinetically favored product) and compare the final product energies to determine which is more stable (the thermodynamically favored product). arxiv.org

Table 5: Summary of Hypothetical Kinetic and Thermodynamic Parameters for a Diphenylcyclopentenone Reaction (Note: Illustrative data calculated at 298.15 K.)

| Parameter | Symbol | Calculated Value (kcal/mol) | Interpretation |

| Thermodynamic | |||

| Enthalpy of Reaction | ΔH | -16.5 | The reaction is exothermic. |

| Gibbs Free Energy of Reaction | ΔG | -15.0 | The reaction is spontaneous under standard conditions. |

| Kinetic | |||

| Activation Energy | Ea | +25.5 | The energy barrier that must be overcome for the reaction to occur. |

| Gibbs Free Energy of Activation | ΔG‡ | +28.0 | The free energy barrier, related to the reaction rate. |

Spectroscopic Characterization Techniques in Mechanistic Research of Diphenylcyclopentenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structural and dynamic properties of molecules in solution. oxinst.comnumberanalytics.com In the context of diphenylcyclopentenone, both dynamic and in-situ NMR techniques provide critical insights into its conformational behavior and reaction pathways.

Dynamic NMR for Conformational and Mechanistic Studies

Dynamic NMR (DNMR) is employed to study molecular processes that occur at a rate comparable to the NMR timescale, such as conformational changes and chemical exchange. numberanalytics.comlibretexts.orgyoutube.com By analyzing the changes in NMR spectra as a function of temperature, researchers can determine the energy barriers associated with these dynamic processes. numberanalytics.comresearchgate.net

For instance, variable temperature NMR studies on derivatives of diphenylcyclopentenone have been used to investigate the restricted rotation of the phenyl or tolyl groups. researchgate.net At low temperatures, the rotation is slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature increases, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a single averaged signal. researchgate.net From the coalescence temperature and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net

A study on 5,5-dimethyl-3,4-di-p-tolyl-2-cyclopenten-1-one, a derivative of diphenylcyclopentenone, utilized dynamic 1H NMR to determine the energy barrier for the restricted rotation of the p-tolyl moiety. The free energy of activation was calculated to be 56.37 kJ mol-1. researchgate.net This experimental finding was supported by density functional theory (DFT) calculations, which also indicated a planar transition state for the isomerization process. researchgate.net Such studies provide valuable information about the conformational flexibility of the molecule, which can influence its reactivity.

| Compound | Dynamic Process | Activation Energy (ΔG‡) | Technique |

| 5,5-dimethyl-3,4-di-p-tolyl-2-cyclopenten-1-one | Restricted rotation of p-tolyl group | 56.37 kJ mol-1 | Dynamic 1H NMR |

| 1,2-ditolylnaphthalene derivatives | Rotation of 2-tolyl ring | 76–82 kJmol−1 | Dynamic 1H NMR |

In-situ NMR for Real-time Reaction Monitoring

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly in the NMR tube. oxinst.comrsc.orgmagritek.com This technique provides kinetic data and helps in the identification of reactants, products, and reaction intermediates as the reaction progresses. oxinst.comrsc.org The ability to observe the formation and consumption of different species over time is invaluable for elucidating reaction mechanisms. oxinst.comnih.gov

The development of benchtop NMR spectrometers and flow cells has made real-time reaction monitoring more accessible. rsc.orgmagritek.com Stopped-flow benchtop NMR systems, for example, enable the convenient acquisition of quantitative reaction data by circumventing complications associated with continuous-flow analyses. rsc.org For reactions involving diphenylcyclopentenone, in-situ NMR can track the conversion of starting materials and the appearance of products, providing insights into reaction rates and potential intermediates. ualberta.ca While direct examples for diphenylcyclopentenone are not prevalent in the provided search results, the principles of in-situ NMR are broadly applicable to its reactions. oxinst.comrsc.orgmagritek.com

Mass Spectrometry (MS) Approaches

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is particularly useful for detecting and identifying reactive intermediates that are present in low concentrations during a chemical reaction. nih.govnih.govmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reactive Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. nih.govwiley-vch.desemanticscholar.org This makes it an ideal tool for "fishing" for and identifying charged reaction intermediates directly from a reaction mixture. nih.govresearchgate.net In the study of reactions involving diphenylcyclopentenone, ESI-MS can be used to intercept and characterize key intermediates, providing direct evidence for proposed mechanistic pathways. ualberta.canih.gov

The power of ESI-MS lies in its ability to monitor multiple species simultaneously based on their mass-to-charge ratios, offering unprecedented sensitivity. nih.gov For instance, in organocatalytic reactions, which often involve charged intermediates like iminium ions, ESI-MS has proven to be exceptionally effective. nih.govnih.gov While a specific study on diphenylcyclopentenone using ESI-MS to detect intermediates was not found in the search results, the general applicability of this technique to similar organic reactions is well-established. nih.govmdpi.comnih.gov

Ion Spectroscopy for Structural Characterization of Transient Species

While mass spectrometry provides the elemental composition of an ion, it does not directly yield structural information. nih.gov Ion spectroscopy, often coupled with mass spectrometry, addresses this limitation by providing vibrational or electronic spectra of mass-selected ions. europa.euuni-koeln.deeuropa.eu This allows for the detailed structural characterization of transient species, including isomers that cannot be distinguished by mass alone. europa.euuni-koeln.ded-nb.info

Techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy can be used to obtain IR spectra of isolated, gas-phase ions. uni-koeln.de By comparing the experimental IR spectrum with theoretical spectra calculated for different possible structures, the geometry of the transient intermediate can be determined. nih.govuni-koeln.de This approach is particularly valuable for disentangling complex reaction mixtures and identifying the specific structures of reactive intermediates in reactions of diphenylcyclopentenone. nih.goveuropa.eu A major advantage of this technique is its ability to study ions in the absence of solvent and counter-ion effects, providing insights into their intrinsic reactivity. nih.gov

Vibrational Spectroscopy (IR, Raman) for Structural and Mechanistic Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. researchgate.netnih.gov These techniques provide a "fingerprint" of a molecule and are sensitive to changes in chemical bonding and molecular structure, making them valuable for mechanistic studies. researchgate.netpearson.comsmu.edu

IR and Raman spectroscopy are complementary techniques. nih.gov IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. pearson.com Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light, and is sensitive to vibrations that cause a change in the polarizability of the molecule. mdpi.com

In the context of diphenylcyclopentenone, IR spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) stretching frequency, which is sensitive to the electronic environment of the cyclopentenone ring. masterorganicchemistry.com Changes in this frequency during a reaction can indicate the formation of intermediates or products. psu.edu For example, the formation of an enol or enolate intermediate would result in the disappearance of the C=O stretch and the appearance of new bands corresponding to C=C and C-O stretching vibrations.

Raman spectroscopy is well-suited for in-situ reaction monitoring, especially in aqueous solutions where water's strong IR absorption can be problematic. mdpi.comcrystallizationsystems.com It can be used to track the consumption of reactants and the formation of products by monitoring the intensities of their characteristic Raman bands. oxinst.comoceanoptics.comresearchgate.net For example, in a reaction involving the double bond of the cyclopentenone ring, the intensity of the C=C stretching mode in the Raman spectrum could be monitored to follow the reaction progress. Both IR and Raman spectroscopy can provide valuable kinetic and structural information to help elucidate the reaction mechanisms of diphenylcyclopentenone. researchgate.netresearchgate.net

| Technique | Information Provided | Application to Diphenylcyclopentenone |

| Infrared (IR) Spectroscopy | Functional group identification, changes in bonding | Monitoring the carbonyl (C=O) stretch to detect reactions at the ketone functionality. |

| Raman Spectroscopy | Molecular fingerprint, suitable for aqueous systems | In-situ monitoring of reactions involving the C=C double bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermediates

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic structure of molecules. It provides valuable insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. In the context of diphenylcyclopentenone and its derivatives, UV-Vis spectroscopy is instrumental in characterizing the chromophoric system and identifying transient intermediates in mechanistic studies. The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure.

The electronic spectrum of a molecule is primarily dictated by the types of electrons present and the available electronic transitions. For organic molecules like diphenylcyclopentenone, the most significant transitions are typically π → π* and n → π* transitions. The cyclopentenone core, with its conjugated system of double bonds and the carbonyl group, acts as a chromophore, the part of the molecule responsible for its color and UV-Vis absorption. The phenyl substituents extend the conjugated π-system, which influences the energy of these electronic transitions and, consequently, the wavelength of maximum absorption (λmax).

Detailed Research Findings

Research on derivatives of diphenylcyclopentenone, such as 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienone, has utilized UV-Vis spectroscopy to elucidate their photophysical properties. In a study by Gillani et al. (2020), a series of these compounds were synthesized and their electronic absorption spectra were recorded in chloroform. researchgate.net The findings revealed that these cyclopentadienone derivatives consistently exhibit two distinct electronic transitions, which are designated as λ1max and λ2max. researchgate.net

The general observation of two primary absorption bands in these complex cyclopentadienones suggests the presence of multiple π → π* transitions with differing energies. The higher energy transition (lower λmax) can often be attributed to transitions within the benzoyl moieties, while the lower energy transition (higher λmax) is typically associated with the larger, more delocalized π-system of the entire molecule.

Transient absorption spectroscopy, a pump-probe technique, is a specialized form of UV-Vis spectroscopy that allows for the detection and characterization of short-lived reaction intermediates. researchgate.net In mechanistic studies of photochemical reactions of cyclic ketones, this technique is invaluable for observing excited states and transient species that are formed upon photoexcitation. While specific transient absorption data for diphenylcyclopentenone itself is not detailed in the provided context, the principles of the technique are broadly applicable. For instance, upon irradiation, a molecule can be promoted to an excited singlet state (S1), which can then undergo various processes such as intersystem crossing to a triplet state (T1) or react to form transient intermediates. Each of these species (S1, T1, radical ions, etc.) has a unique UV-Vis absorption spectrum that can be recorded as a function of time after the initial laser pulse. This allows for the mapping of reaction pathways and the determination of kinetic parameters for the formation and decay of intermediates.

Interactive Data Table: UV-Vis Absorption Maxima of Diphenylcyclopentenone Derivatives

The following table summarizes the UV-Visible absorption data for representative diphenylcyclopentenone derivatives as reported in the literature.

| Compound | λ1max (nm) | λ2max (nm) | Solvent |

| 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienone derivative 1 | 230 | 360 | Chloroform |

| 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienone derivative 2 | 240 | 365 | Chloroform |

| 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienone derivative 3 | 235 | 420 | Chloroform |

| 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienone derivative 4 | 255 | 385 | Chloroform |

| 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienone derivative 5 | 245 | 370 | Chloroform |

Advanced Applications of Diphenylcyclopentenone Derivatives in Materials Science

Precursors for Novel Functional Materials

The inherent chemical functionalities of the diphenylcyclopentenone core allow it to be a precursor for a diverse array of materials. The central five-membered ring, flanked by phenyl groups, can be readily modified to tune the electronic and physical properties of the resulting materials. This adaptability makes diphenylcyclopentenone derivatives prime candidates for constructing sophisticated molecular architectures. They are particularly noted for their role in synthesizing materials for electronics and selective adsorption. For instance, the related compound tetraphenylcyclopentadienone (B147504) serves as a precursor for creating polyphenylene dendrimers, gelators, and electroluminescent materials.

Diphenylcyclopentenone derivatives, particularly tetraphenylcyclopentadienone (also known as tetracyclone), are valuable monomers in the synthesis of advanced polymeric materials. Their ability to undergo Diels-Alder reactions is a key feature exploited in creating highly aromatic, thermally stable polymers.

One significant application is the synthesis of hypercrosslinked microporous organic polymers (MOPs). These materials are created through reactions like the Friedel-Crafts reaction, using monomers such as tetraphenylcyclopentadienone. researchgate.net The resulting polymers possess high surface areas, making them excellent candidates for applications like carbon dioxide (CO₂) adsorption. researchgate.net Post-synthetic modification, such as the introduction of amine groups, can further enhance the selectivity of these materials for CO₂. researchgate.net

The Diels-Alder polymerization is another powerful technique utilizing these monomers. For example, bistetraphenylcyclopentadienone can be reacted with phenylethynyl-terminated oligomers to produce advanced polyimides. rsc.org This method allows for the creation of multiblock copolymers with well-defined block lengths, which is challenging to achieve with standard polyimide synthesis. rsc.org Similarly, the homocondensation of 2,5-diphenyl-3,4-bis[p-(phenylethynyl)phenyl]-cyclopentadienone via a Diels-Alder reaction yields highly branched polyphenylenes. researchgate.net These polymers are notable for their high thermal stability (up to 600 °C) and solubility in common organic solvents, making them processable for various applications. researchgate.net

| Monomer/Precursor | Polymerization Method | Resulting Polymer | Key Properties & Applications |

| Tetraphenylcyclopentadienone | Friedel-Crafts alkylation | Hypercrosslinked Microporous Polymer (HCP) | High surface area (up to 762 m²/g), selective CO₂ adsorption. researchgate.net |

| Bistetraphenylcyclopentadienone | Diels-Alder Polymerization | Highly Aromatic Polyimide | High thermal stability, good solubility, used for creating multiblock copolymers. rsc.org |

| 2,5-Diphenyl-3,4-bis[p-(phenylethynyl)phenyl]-cyclopentadienone | Diels-Alder Homocondensation | Hyperbranched Polyphenylene | High thermal stability (up to 600°C), good solubility, high glass transition temperature (280°C). researchgate.net |

| Tetraphenylcyclopentadienone derivative | Atom Transfer Radical Polymerization (ATRP) | Poly(tert-butyl acrylate) with a tetracyclone core | Well-defined polymer architecture. colab.ws |

This table summarizes the use of diphenylcyclopentenone and its derivatives as precursors in polymer synthesis.

The rigid and planar structure of the cyclopentadienone core makes it an ideal scaffold for building larger, functional organic molecules for materials science. uvm.edu These scaffolds can be designed to have specific electronic properties, making them suitable for applications in optoelectronics and as semiconducting materials. uvm.edu

Research has focused on synthesizing linear and cyclic polycyclopentadienones, which can then be converted into polyphenylenes. uvm.edu These materials are studied for their electronic properties and potential as low band-gap semiconductors. uvm.edu The controlled, stepwise synthesis allows for the precise placement of functional groups, enabling the tuning of the material's molecular orbitals and, consequently, its electronic behavior. uvm.edu

Tetraphenylcyclopentadienone, in particular, has been identified as a key precursor for developing electroluminescent materials and polyphenylene dendrimers. Its derivatives can be functionalized to create complex, three-dimensional structures with potential use in organic light-emitting diodes (OLEDs). For example, a monomer like 2,5-diphenyl-3,4-bis[p-(phenylethynyl)phenyl]-cyclopentadienone is designed as an ABA-type building block for creating highly branched polyphenylenes through Diels-Alder homocondensation. researchgate.net Furthermore, cyclopentadienone derivative dimers have been designed as photoswitches, which are crucial components in molecular electronics and functional materials. These dimers can be tuned by adding different substituent groups, altering their photoswitching properties for specific applications. nih.gov

| Scaffold Precursor | Resulting Material/Scaffold | Key Features & Potential Applications |

| Tetraphenylcyclopentadienone | Polyphenylene Dendrimers | Electroluminescent materials for OLEDs. mpg.de |

| Asymmetric Protected Alcohol-Benzyl Bromide coupled monomers | Linear and Cyclic Oligocyclopentadienones/Polyphenylenes | Low band-gap semiconducting materials, potential precursors for carbon nanotubes. uvm.edu |

| Substituted Cyclopentadienone Dimers | Tunable Photoswitches | High fatigue resistance, applications in molecular electronics and photoresponsive materials. nih.gov |

| 2,6-bis(2-anilinoethynyl)pyridine scaffold | Fluorescent bisphenylureas | Anion sensors with tunable fluorescent properties. nih.gov |

This table highlights the design of novel organic scaffolds from cyclopentadienone-based precursors.

Role in Catalysis Beyond Synthetic Transformations (e.g., as ligands or active components in heterogeneous catalysts)

While diphenylcyclopentenone derivatives are known intermediates in various synthetic transformations, their application in catalysis, particularly as stable ligands or active components in heterogeneous catalysts, is an area of growing interest. The cyclopentadienone structure can be used to form cyclopentadienyl (B1206354) (Cp) ligands, which are cornerstones of organometallic chemistry and catalysis. ontosight.airesearchgate.net

The electronic properties of these ligands can be finely tuned by modifying the phenyl group substituents, which in turn influences the catalytic activity of the corresponding metal complex. researchgate.net This tunability is crucial for designing catalysts for specific applications. For example, the immobilization of molecular catalysts onto solid supports, such as polymers or nitrogen-doped carbon, is a key strategy to bridge homogeneous and heterogeneous catalysis, combining the high selectivity of molecular catalysts with the recyclability of solid catalysts. rsc.orgnih.gov

Although direct examples of diphenylcyclopentenone-based catalysts in large-scale environmental applications are not yet widespread, the principles of ligand design suggest their potential. By anchoring diphenylcyclopentenone-derived ligands onto a solid support, it is possible to create stable, single-atom catalysts. ethz.ch Such materials could find use in applications like the electrochemical reduction of CO₂, where the catalyst's performance is governed by the interplay between the metal center and the ligand's electronic and geometric properties. rsc.org The development of solid molecular catalysts (SMCs) with terpyridine ligands for formic acid dehydrogenation showcases how immobilizing a ligand on a polymer can enhance catalytic activity and stability, a concept applicable to diphenylcyclopentenone-based ligands. rsc.org

| Catalyst Concept/System | Ligand/Active Component Principle | Potential Application Area |

| Metal-Cyclopentadienone Complexes | Tunable electronic properties via ligand modification. researchgate.net | General organometallic catalysis. |